Methyl 2-(4-amino-4-oxobutanamido)benzoate
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Overview
Description
Methyl 2-(4-amino-4-oxobutanamido)benzoate: is an organic compound with the molecular formula C13H14N2O4. It is a derivative of benzoic acid and is characterized by the presence of an ester group, an amide group, and an amino group. This compound is of interest in various fields of scientific research due to its unique chemical structure and properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 2-(4-amino-4-oxobutanamido)benzoate typically involves the reaction of methyl 2-aminobenzoate with a suitable acylating agent. One common method is the reaction with 4-aminobutyric acid in the presence of a coupling reagent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction is carried out in an organic solvent such as dichloromethane at room temperature .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions: Methyl 2-(4-amino-4-oxobutanamido)benzoate can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The carbonyl group in the amide can be reduced to form amines.
Substitution: The ester group can undergo nucleophilic substitution reactions to form different ester derivatives.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO) or chromium trioxide (CrO) in acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH) or sodium borohydride (NaBH).
Substitution: Nucleophiles such as alcohols or amines in the presence of a base like sodium hydroxide (NaOH).
Major Products Formed:
Oxidation: Nitro derivatives of the compound.
Reduction: Amines and alcohols.
Substitution: Various ester and amide derivatives.
Scientific Research Applications
Methyl 2-(4-amino-4-oxobutanamido)benzoate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development and as a pharmaceutical intermediate.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Methyl 2-(4-amino-4-oxobutanamido)benzoate involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in metabolic pathways, leading to altered cellular functions. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
- Methyl 2-(4-methoxy-4-oxobutanamido)benzoate
- Methyl 2-(4-aminobutanamido)benzoate
- Methyl 2-(4-oxobutanamido)benzoate
Comparison: Methyl 2-(4-amino-4-oxobutanamido)benzoate is unique due to the presence of both an amino group and an amide group in its structure. This dual functionality allows it to participate in a wider range of chemical reactions compared to similar compounds that may lack one of these functional groups. Additionally, the specific arrangement of these groups can influence the compound’s reactivity and interactions with biological targets .
Properties
CAS No. |
122664-14-6 |
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Molecular Formula |
C12H14N2O4 |
Molecular Weight |
250.25 g/mol |
IUPAC Name |
methyl 2-[(4-amino-4-oxobutanoyl)amino]benzoate |
InChI |
InChI=1S/C12H14N2O4/c1-18-12(17)8-4-2-3-5-9(8)14-11(16)7-6-10(13)15/h2-5H,6-7H2,1H3,(H2,13,15)(H,14,16) |
InChI Key |
UBMIEQPARNVHEF-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC=CC=C1NC(=O)CCC(=O)N |
Origin of Product |
United States |
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